alpha-Sexithiophene

Overview

Description

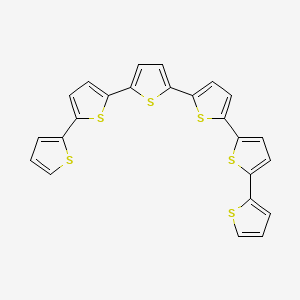

alpha-Sexithiophene, also known as α-sexithiophene, is an organic compound belonging to the oligothiophene family. It consists of six thiophene rings connected in a linear arrangement. This compound is known for its high hole mobility and stability, making it a valuable material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Preparation Methods

Vacuum Deposition Techniques

Vacuum deposition remains the most widely used method for preparing high-purity α-6T thin films, enabling precise control over thickness and crystallinity.

Stranski-Krastanov Growth Mode and In Situ Characterization

In situ grazing-incidence small-angle X-ray scattering (GISAXS) and grazing-incidence wide-angle X-ray scattering (GIWAXS) have revealed that α-6T growth on weakly interacting substrates like glass follows a Stranski-Krastanov (SK) mode . Initially, 2–4 monolayers (MLs) form layer-by-layer (Figure 1B), after which island growth dominates. This transition occurs due to strain relief at the substrate-film interface, as evidenced by lattice spacing changes in the low-temperature (LT) phase .

GISAXS data quantified the progression:

-

Layerwise growth (0–4 MLs): Oscillations in specular peak intensity (Figure 3C) and correlation lengths (~150 nm) indicate ordered monolayer formation .

-

Island growth (>4 MLs): Reduced correlation lengths (98 nm at 50 nm thickness) and increased root-mean-square (RMS) roughness (8.2 nm) reflect island coalescence .

| Thickness (nm) | RMS Roughness (nm) | Correlation Length (nm) |

|---|---|---|

| 2.5 | 1.2 | 157 |

| 50 | 8.2 | 98 |

In situ GIWAXS further tracked polymorphic evolution:

-

Early stages (0–8 nm): Disordered β-phase and LT-phase coexist in near-equal proportions .

-

Beyond 8 nm: LT-phase dominates, with its d-spacing expanding from 15.8 Å to 16.2 Å, signaling strain relaxation .

Selective Growth on Patterned Substrates

Substrate engineering enables spatially controlled α-6T deposition. Silicon oxide (SiO) patterns fabricated via local anodic oxidation (400 nm linewidths) template molecular alignment . Post-deposition annealing at 150°C enhances crystalline order, yielding monolayer stripes oriented perpendicular to the substrate . This method achieves large-area (cm) uniformity, critical for organic field-effect transistors (OFETs).

Solution-Processing Methods

While less common than vacuum deposition, solution processing offers scalability for flexible electronics.

Challenges in Film Formation

Solution-cast films often exhibit inferior crystallinity compared to vacuum-deposited counterparts. The absence of in situ substrate interactions leads to random molecular orientation, necessitating post-deposition annealing (e.g., 120°C for 1 hour) . However, residual solvent incorporation can introduce charge traps, limiting device efficiency.

Polymorphic Control and Structural Analysis

Phase Evolution During Deposition

The β-phase, characterized by a shorter π-π stacking distance (3.8 Å vs. 4.2 Å for LT-phase), dominates early growth stages on SiO at ambient temperatures . Substrate heating (373 K) favors LT-phase nucleation, aligning with SK growth mechanics .

Substrate and Temperature Effects

-

Glass substrates: Promote LT-phase via strain-mediated templating .

-

SiO patterns: Direct molecular alignment through surface energy modulation .

-

High-temperature deposition (373 K): Accelerates β-to-LT transition, reducing critical thickness from 8 nm to 7 nm .

Comparative Analysis of Preparation Methods

| Parameter | Vacuum Deposition | Solution Processing |

|---|---|---|

| Crystallinity | High (LT-phase dominant) | Moderate (mixed phases) |

| Thickness Control | ±0.1 nm | ±5 nm |

| Scalability | Limited by chamber size | High (roll-to-roll) |

| Device Performance | Mobility: 0.1–0.3 cm²/Vs | Mobility: 0.01–0.05 cm²/Vs |

Chemical Reactions Analysis

Types of Reactions

alpha-Sexithiophene undergoes various chemical reactions, including:

Reduction: Reductive coupling reactions are used to synthesize sexithiophene from smaller thiophene units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium for reductive coupling . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of sexithiophene, such as halogenated or alkylated sexithiophenes, which have different electronic and optical properties .

Scientific Research Applications

alpha-Sexithiophene has a wide range of scientific research applications, including:

Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high hole mobility and stability.

Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.

Nanotechnology: Utilized in the creation of molecular wires and other nanoscale devices.

Optoelectronics: Applied in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of sexithiophene involves its ability to transport charge carriers, such as holes, through its conjugated π-electron system. This property is crucial for its performance in electronic devices. The molecular targets and pathways involved include the interaction of sexithiophene with electrodes and other materials in electronic devices, facilitating efficient charge transport .

Comparison with Similar Compounds

Similar Compounds

Terthiophene: Consists of three thiophene rings and is used in similar applications but has lower hole mobility compared to sexithiophene.

Quaterthiophene: Contains four thiophene rings and offers intermediate properties between terthiophene and sexithiophene.

Octithiophene: Comprises eight thiophene rings and provides higher conjugation but may have lower solubility and processability.

Uniqueness of alpha-Sexithiophene

This compound stands out due to its optimal balance of high hole mobility, stability, and processability, making it a preferred choice for various organic electronic applications .

Biological Activity

Alpha-sexithiophene (α-Sexithiophene, 6T) is a conjugated organic compound known for its significant role in organic electronics, particularly in organic semiconductors and photonic devices. This article explores the biological activity of α-Sexithiophene, focusing on its photophysical properties, interactions with biological systems, and potential applications in biomedicine.

Overview of this compound

This compound is a member of the thiophene family, consisting of six thiophene units connected in a linear arrangement. Its chemical formula is . The compound exhibits notable electronic properties due to its extended π-conjugation, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells.

Photophysical Properties

The photophysical properties of α-Sexithiophene have been extensively studied, revealing its potential for various applications:

- J-Aggregation : α-Sexithiophene can form J-aggregates in thin films, which significantly enhance its photoluminescence. Studies show that these aggregates exhibit a quantum yield between 0.6 and 1.0, indicating efficient light emission .

- Exciton Dynamics : The excitonic behavior of α-Sexithiophene has been characterized through time-resolved spectroscopy, demonstrating its capability to undergo stimulated emission similar to inorganic laser materials .

Biological Activity and Interactions

While primarily studied for electronic applications, recent research indicates that α-Sexithiophene may also interact with biological systems:

- Antimicrobial Activity : Preliminary studies suggest that α-Sexithiophene exhibits antimicrobial properties, potentially useful in developing antimicrobial coatings or materials .

- Cellular Interactions : Research has indicated that α-Sexithiophene can influence cellular behavior when incorporated into biomaterials. Its ability to form organized structures may affect cell adhesion and proliferation .

Case Study 1: Interaction with Biological Membranes

A study investigated the interaction of α-Sexithiophene with lipid bilayers, revealing that the compound can integrate into the membrane structure. This integration alters the membrane's fluidity and permeability, suggesting potential applications in drug delivery systems.

Case Study 2: Photodynamic Therapy (PDT)

Research has explored the use of α-Sexithiophene in photodynamic therapy. When excited by specific wavelengths of light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property highlights its potential as a photosensitizer in cancer treatment .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing high-purity α-6T crystals, and how do impurities affect its electronic properties?

- Methodological Answer : Utilize physical vapor deposition (PVD) under controlled temperature (100–150°C) and vacuum (10⁻⁶ mbar) to grow α-6T films. Impurity analysis requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry. Electronic properties are assessed via UV-vis spectroscopy and cyclic voltammetry to correlate purity with charge carrier mobility .

Q. Which characterization techniques are most effective for determining α-6T’s molecular packing and crystallinity?

- Methodological Answer : X-ray diffraction (XRD) and atomic force microscopy (AFM) resolve crystallographic orientation and surface morphology. Polarized fluorescence microscopy identifies J-aggregation in sub-monolayer films, which is critical for exciton delocalization studies .

Q. How does substrate choice (e.g., SiO₂ vs. 2D materials) influence α-6T thin-film morphology?

- Methodological Answer : Compare film growth on SiO₂ and graphene substrates using PVD. AFM and scanning electron microscopy (SEM) reveal substrate-dependent molecular alignment. Fluorescence lifetime imaging (FLIM) quantifies exciton quenching at interfaces .

Q. What are the primary degradation mechanisms of α-6T under ambient conditions, and how can stability be improved?

- Methodological Answer : Conduct accelerated aging tests under UV exposure and humidity. Fourier-transform infrared spectroscopy (FTIR) identifies oxidative degradation products. Encapsulation with inert polymers (e.g., PMMA) reduces environmental sensitivity .

Advanced Research Questions

Q. How do molecular packing arrangements in α-6T thin films influence exciton diffusion lengths?

- Methodological Answer : Correlate XRD-derived lattice parameters with transient absorption spectroscopy (TAS) to map exciton dynamics. Density functional theory (DFT) simulations model intermolecular interactions and predict diffusion pathways .

Q. What experimental and computational approaches resolve contradictions in reported charge mobility values for α-6T?

- Methodological Answer : Standardize field-effect transistor (FET) measurements using identical gate dielectrics and contact materials. Compare results with time-resolved terahertz spectroscopy (TRTS) to decouple intrinsic mobility from interfacial effects. Meta-analyses of published data should account for synthesis and measurement variability .

Q. How do dipole-substrate interactions in α-6T/2D heterostructures modulate optical response?

- Methodological Answer : Fabricate heterostructures via layer-by-layer assembly. Use Kelvin probe force microscopy (KPFM) to map surface potentials and correlate with Raman spectroscopy shifts. Model substrate-induced polarization effects using finite-difference time-domain (FDTD) simulations .

Q. What strategies mitigate batch-to-batch variability in α-6T synthesis for reproducible device performance?

- Methodological Answer : Implement statistical design of experiments (DoE) to optimize precursor ratios and annealing protocols. Cross-validate batch quality using grazing-incidence wide-angle X-ray scattering (GIWAXS) and photoluminescence quantum yield (PLQY) measurements .

Q. How can exciton-phonon coupling in α-6T be quantified experimentally, and what are its implications for optoelectronic devices?

- Methodological Answer : Employ temperature-dependent photoluminescence (PL) spectroscopy to extract Huang-Rhys factors. Ultrafast pump-probe spectroscopy resolves vibronic progression in excitonic transitions. Compare with DFT-calculated phonon dispersion relations .

Q. What are the limitations of current computational models in predicting α-6T’s charge transport properties, and how can they be improved?

- Methodological Answer : Benchmark DFT and molecular dynamics (MD) simulations against experimental mobility data. Incorporate dynamic disorder and polaronic effects into models. Collaborative databases (e.g., Materials Project) should standardize input parameters for reproducibility .

Guidelines for Formulating Research Questions

- Use Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps in organic electronics .

- Avoid Ambiguity : Define measurable outcomes (e.g., "quantify exciton diffusion lengths" vs. "study exciton behavior") .

- Leverage Interdisciplinary Methods : Combine spectroscopy, microscopy, and simulation tools to address multi-scale challenges .

Properties

IUPAC Name |

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJYDIFFRDAYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462870 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88493-55-4 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-sexithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.